molecular formula C20H21N5O3S B7982166 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

Cat. No.: B7982166
M. Wt: 411.5 g/mol
InChI Key: MVPDKUXRDAEYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide belongs to a class of benzenesulfonamide derivatives incorporating pyrazole or pyrazoline moieties. These hybrid structures are of significant interest due to their diverse pharmacological activities, including antitubercular, enzyme inhibitory, and anticancer properties . The core structure consists of a benzenesulfonamide group linked to a dihydropyrazole ring system, with substituents modulating biological activity.

Properties

IUPAC Name

4-[3-(1-ethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-24-13-15(12-22-24)20-11-19(14-4-3-5-17(26)10-14)23-25(20)16-6-8-18(9-7-16)29(21,27)28/h3-10,12-13,20,26H,2,11H2,1H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDKUXRDAEYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide typically involves the following steps:

  • Formation of the Bipyrazole Core: : Starting from hydrazine derivatives and diketones, the bipyrazole core is synthesized through cyclization reactions.

  • Ethylation: : The bipyrazole core undergoes ethylation using ethyl halides in the presence of a base to introduce the ethyl group.

  • Hydroxy Substitution:

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced through the reaction of the compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound involves optimized reaction conditions and the use of automated reactors. Key considerations include:

  • Temperature Control: : Precise temperature regulation to ensure optimal reaction rates.

  • Purity of Reactants: : High-purity starting materials to prevent impurities.

  • Efficient Separation Techniques: : Methods like chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring are possible, depending on the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Acidic or basic catalysts for substitution reactions.

Major Products

  • Oxidation Products: : Corresponding quinones or carbonyl derivatives.

  • Reduction Products: : Amines or deoxygenated compounds.

  • Substitution Products: : Various substituted bipyrazole derivatives based on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for a wide range of derivatizations and functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in molecular biology.

Medicine

In the field of medicine, derivatives of this compound have shown promise as therapeutic agents. They exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring their use in drug discovery and development.

Industry

In industrial applications, this compound is employed in the development of advanced materials, including polymers and dyes. Its chemical stability and functional group versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide involves:

  • Molecular Targets: : Enzymes and receptors involved in inflammation, cell proliferation, and microbial activity.

  • Pathways Involved: : Inhibition of specific enzyme activities, interference with signaling pathways, and disruption of cellular processes.

Comparison with Similar Compounds

Key Research Findings

Substituent Optimization: The ethyl group at the 1'-position in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., quinoline in 9g), improving pharmacokinetics .

Hydrogen Bonding: The 3-hydroxyphenyl group provides a competitive edge in enzyme inhibition over non-polar analogs (e.g., 4-fluorophenyl in 9g), as seen in carbonic anhydrase inhibitors .

Synergistic Effects : Hybrid structures combining pyrazole and sulfonamide moieties exhibit multi-target activity, addressing drug resistance in infections and cancer .

Biological Activity

The compound 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide is a novel synthetic derivative belonging to the class of bipyrazole-based sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and its anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.44 g/mol

Structural Characteristics

The compound features a bipyrazole core with a sulfonamide group, which is essential for its biological activity. The presence of the ethyl and hydroxyphenyl substituents contributes to its interaction with biological targets.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of bipyrazole sulfonamides exhibit significant inhibition against various isoforms of human carbonic anhydrases (hCAs), particularly:

  • hCA II
  • hCA IX
  • hCA XII

The mechanism involves the binding of the sulfonamide moiety to the active site of the enzyme, inhibiting its catalytic activity. This is particularly relevant in conditions such as glaucoma and certain cancers where CA activity is dysregulated.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cell lines. For instance, studies have shown that compounds similar to this compound can significantly increase annexin V-FITC positive apoptotic cells in breast cancer models (MDA-MB-231), demonstrating a potential for therapeutic application in oncology.

Antimicrobial Activity

Preliminary evaluations suggest that derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial growth through inhibition of essential enzymes like carbonic anhydrases present in bacteria.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
Carbonic Anhydrase InhibitionhCA IX10.93 - 25.06
hCA II1.55 - 3.92
Apoptosis InductionMDA-MB-231 CellsSignificant Increase (22-fold)
Antibacterial ActivityStaphylococcus aureus50 µg/mL (80.69% inhibition)

Case Studies

  • Carbonic Anhydrase Inhibition : A series of studies have shown that bipyrazole sulfonamides exhibit selective inhibition against hCA IX over hCA II, highlighting their potential as targeted therapies for cancer treatment where hCA IX is often overexpressed.
  • Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with the compound led to a marked increase in apoptotic markers in breast cancer cell lines, suggesting a mechanism that warrants further investigation for clinical applications.
  • Antimicrobial Effects : The compound's efficacy against bacterial strains was evaluated through disk diffusion methods, showing promising results in inhibiting bacterial growth and biofilm formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.